1-(3-Chloropropyl)-4-methoxybenzene
Overview
Description
1-(3-Chloropropyl)-4-methoxybenzene, otherwise known as 3-chloro-4-methoxybenzene, is a chemical compound composed of a benzene ring with a methoxy group and a 3-chloropropyl group attached. It is a colorless liquid with a sweet smell and an aromatic taste. It is an important intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other organic compounds. It is also used as a solvent in various industries.
Scientific Research Applications
Synthesis of Functional Polysiloxanes
This compound is used in the synthesis of functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes . This two-step method is a novel and efficient way of synthesizing functional polysiloxanes . The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .
Hydrophilic Modification of Polymers
A series of copolymers with mercaptopropyl and polyether side chains are obtained from the functional polysiloxanes synthesized using 1-(3-Chloropropyl)-4-methoxybenzene . These copolymers are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
Material Science Applications
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (BCPT), a compound related to 1-(3-Chloropropyl)-4-methoxybenzene, possesses unique properties that make it valuable in material science research. Its silicone backbone offers thermal stability, flexibility, and water repellency, while the chloropropyl groups introduce reactive sites for surface modification.
Surface Modification of Polymers and Nanoparticles
Preparation of Silicone-based Hydrogels
Organic Synthesis
BCPT serves as a versatile intermediate in organic synthesis due to the presence of reactive chloropropyl groups. These groups can undergo various substitution reactions, allowing researchers to introduce different functionalities into organic molecules.
Synthesis of Functionalized Silanes
Preparation of Dendrimers and Other Macromolecules
Mechanism of Action
Target of Action
The primary targets of 1-(3-Chloropropyl)-4-methoxybenzene are currently unknown . This compound is structurally similar to other chloropropyl compounds, which have been shown to interact with various biological targets . .
Mode of Action
Chloropropyl compounds can undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets through a similar mechanism .
Biochemical Pathways
It has been suggested that microplastics, which can contain chloropropyl compounds, may trigger over-expression of various genes and activate biochemical pathways leading to chronic inflammation and other metabolic dysfunctions .
Pharmacokinetics
It is known that chloropropyl compounds are generally lipophilic, suggesting that they may have good bioavailability .
Result of Action
Related chloropropyl compounds have been shown to cause cytotoxicity, nephrotoxicity, immune dysregulation, neurotoxicity, and genotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chloropropyl)-4-methoxybenzene . For example, the presence of other chemicals in the environment can affect the reactivity and stability of this compound .
properties
IUPAC Name |
1-(3-chloropropyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDKPXVTMLYNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397686 | |
Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-4-methoxybenzene | |
CAS RN |
59623-12-0 | |
Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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